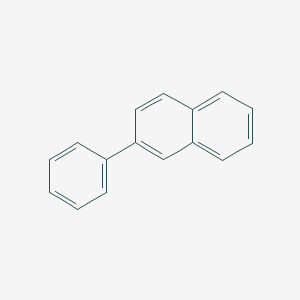

2-Phenylnaphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURIHPLQSRVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060614 | |

| Record name | 2-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-94-2, 35465-71-5 | |

| Record name | 2-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Industrial Process

The vapor-phase dehydrocyclization of linear styrene dimer over metallic oxide catalysts represents the most established industrial method for 2-phenylnaphthalene production. The reaction proceeds via dehydrogenation and cyclization steps, converting the linear dimer into the aromatic naphthalene structure. Key stages include:

-

Dimerization of Styrene : Styrene is dimerized using sulfuric acid catalysis, yielding a mixture of linear (80%) and cyclic (20%) dimers.

-

Separation of Linear Dimer : The linear isomer (boiling point: 214°C at 50 mm Hg) is isolated via fractional distillation.

-

Vapor-Phase Dehydrocyclization : The linear dimer is vaporized with water (mol ratio 7:1–33:1) and passed over a chromia-alumina catalyst (15% Cr₂O₃) at 500–550°C.

The reaction’s exothermic nature necessitates precise temperature control to minimize side reactions, such as over-dehydrogenation or polymerization.

Optimization and Yield Enhancement

Critical variables influencing yield include:

-

Temperature : Elevated temperatures (≥500°C) favor cyclization but risk catalyst coking.

-

Liquid Hourly Space Velocity (LHSV) : Optimal dimer LHSV ranges from 0.2 to 3.0, balancing conversion rates and catalyst longevity.

-

Water Co-feed : Water acts as a diluent, reducing coke formation and enhancing hydrogen removal.

Table 1: Operational Parameters and Yields in Dehydrocyclization

| Example | Temperature (°C) | Water:Dimer (mol) | LHSV (Dimer) | Yield per Pass (%) | Ultimate Yield (%) |

|---|---|---|---|---|---|

| I | 550 | 7:1 | 1.5 | 30.5 | 50.0 |

| IV | 550 | 33:1 | 1.1 | 31.0 | 66.0 |

| V | 510 | None | N/A | N/A | 70.0 |

Recycling unreacted dimer increases ultimate yields to 70%, making this method economically viable for bulk production.

Ionic Liquid-Mediated Synthesis

Brønsted Acidic Ionic Liquids as Dual Catalysts

The ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO₄⁻) enables a solvent-free, one-pot synthesis of this compound from styrene oxides. The mechanism involves acid-catalyzed ring-opening of the oxide, followed by dehydration and aromatization.

Key Advantages :

Substrate Scope and Reaction Conditions

Styrene oxides with electron-donating or withdrawing groups (e.g., -CH₃, -Cl) undergo efficient conversion, yielding substituted 2-phenylnaphthalenes.

Table 2: Yields of this compound Derivatives Using [HNMP]+HSO₄⁻

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Styrene oxide | 8 | 80 |

| 4-Methylstyrene oxide | 10 | 75 |

| 4-Chlorostyrene oxide | 12 | 68 |

Optimal conditions involve heating at 100°C for 8–12 hours, followed by extraction with diethyl ether.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Arylation

The Suzuki coupling of 1-bromonaphthalene and phenylboronic acid offers a modular route to this compound. This method employs palladium acetate (0.3 mol%) and tri-(o-tolyl)phosphine (0.9 mol%) in n-propanol, with aqueous K₂CO₃ as a base.

Reaction Scheme :

Scalability and Purity

The protocol achieves >95% purity post-column chromatography, making it suitable for high-value applications. However, catalyst cost limits industrial adoption.

Comparative Analysis of Methods

Table 3: Merits and Limitations of this compound Synthesis Routes

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Dehydrocyclization | 50–70 | High | Moderate | High energy input |

| Ionic Liquid Catalysis | 68–80 | Medium | Low | Low (recyclable) |

| Suzuki Coupling | 70–85 | Low | High | Moderate (Pd waste) |

| Demethylation | 60–75 | Low | Moderate | Hazardous reagents |

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylnaphthalene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-Inflammatory Properties

Recent studies have demonstrated that derivatives of 2-phenylnaphthalene exhibit significant anti-inflammatory effects. For instance, a study investigated the impact of various this compound derivatives on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells. Two derivatives, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) and 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8), were found to effectively inhibit pro-inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-II, showcasing their potential as anti-inflammatory agents .

1.2 Anticancer Activity

The structure-activity relationship (SAR) of synthetic 2-phenylnaphthalenes has been explored for their cytotoxic effects against human breast cancer cells (MCF-7). Among the derivatives tested, PNAP-6h exhibited the highest cytotoxicity with an IC50 value of 4.8 μM. This compound induced cell cycle arrest at the S phase and G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

Material Science

2.1 Liquid Crystal Applications

This compound derivatives have been studied for their charge-carrier transport properties in smectic liquid crystals. Research indicates that these compounds can serve as effective hole transport materials in organic electronic devices due to their well-defined transient photocurrents and mobility characteristics in different mesophases .

| Property | SmA Phase | SmB Phase |

|---|---|---|

| Hole Mobility | Constant | Constant |

| Lifetime | Longer than SmB | Defined |

Environmental Studies

3.1 Health Risks Assessment

The exposure of firefighters to polycyclic aromatic hydrocarbons (PAHs), including this compound, has been assessed for health risks associated with occupational hazards. Studies indicate significant variations in PAH concentrations based on exposure duration and environmental conditions, highlighting the need for further research into the long-term effects of such compounds on human health .

Thermal Properties

4.1 Heat Transfer Applications

Research has explored the use of this compound as a heat transfer fluid in concentrating solar power systems due to its favorable thermal properties compared to other naphthalene isomers. The compound demonstrates stability at high temperatures, making it a candidate for efficient heat transfer applications .

Case Studies Summary Table

Mecanismo De Acción

The mechanism of action of 2-Phenylnaphthalene and its derivatives involves the inhibition of pro-inflammatory mediators. This is achieved by downregulating the MAPK and NF-κB pathways in macrophage cells. The compound decreases the expression of inducible nitric oxide synthase and cyclooxygenase-II, thereby reducing the production of nitric oxide, interleukin-6, and tumor necrosis factor-α .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Structural and Thermophysical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| 2-Phenylnaphthalene | C₁₆H₁₂ | 204.27 | 460.70 | 612-94-2 | Naphthalene + 2-phenyl substituent |

| Naphthalene | C₁₀H₈ | 128.17 | 491.15 | 91-20-3 | Two fused benzene rings |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 518.00 | 90-12-0 | Methyl group at 1-position of naphthalene |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 514.00 | 91-57-6 | Methyl group at 2-position of naphthalene |

| Anthracene | C₁₄H₁₀ | 178.23 | 613.00 | 120-12-7 | Three fused benzene rings |

- Key Observations :

- The phenyl substituent in this compound increases molecular weight and boiling point compared to naphthalene and methylnaphthalenes, reflecting enhanced van der Waals interactions .

- Methylnaphthalenes (1- and 2-methyl) exhibit lower boiling points than this compound due to reduced molecular complexity and weaker intermolecular forces .

Actividad Biológica

2-Phenylnaphthalene (2-PN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its diverse biological activities. This article explores the compound's effects on human health, particularly its cytotoxicity, anti-inflammatory properties, and potential implications in cancer treatment.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings, which contribute to its chemical stability and reactivity. Its molecular formula is , and it exhibits properties typical of PAHs, including hydrophobicity and potential bioaccumulation in biological systems.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. One notable study synthesized several derivatives and evaluated their activity against human breast cancer cells (MCF-7). The findings indicated that:

- Cytotoxicity : The derivative 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) exhibited the highest cytotoxicity with an IC50 value of 4.8 μM against MCF-7 cells.

- Mechanism of Action : PNAP-6h induced cell cycle arrest at the S phase, increased levels of p21 and p27, and decreased levels of cyclin D1 and CDK4. It also triggered apoptosis through activation of caspases and modulation of the Bax/Bcl-2 ratio .

Anti-inflammatory Activity

Another significant aspect of this compound's biological activity is its anti-inflammatory properties. A study demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-induced pro-inflammatory mediators in macrophage cells:

- Key Findings : Derivatives such as PNAP-6 and PNAP-8 significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-II), as well as the production of nitric oxide and tumor necrosis factor-alpha (TNF-α).

- Signaling Pathways : These compounds inhibited nuclear factor-kappa B (NF-κB) activation by preventing IκB degradation, thus showcasing their potential as anti-inflammatory agents .

Case Studies on Health Risks

Research has also explored the health risks associated with exposure to this compound, particularly among firefighters exposed to PAHs during structural fires:

- Exposure Assessment : Studies indicated significant levels of PAHs in air samples collected from firefighters, with this compound being one of the prevalent compounds detected.

- Health Implications : Long-term exposure to PAHs has been linked to elevated cancer incidence among firefighters, highlighting the need for protective measures in occupational settings .

Summary of Biological Activities

| Activity Type | Key Findings |

|---|---|

| Cytotoxicity | PNAP-6h shows IC50 = 4.8 μM against MCF-7; induces S phase arrest and apoptosis. |

| Anti-inflammatory | Derivatives inhibit iNOS and COX-II; reduce TNF-α production; modulate NF-κB signaling. |

| Health Risks | Exposure linked to increased cancer risk in firefighters; significant PAH levels detected. |

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing 2-Phenylnaphthalene purity and structural integrity in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Researchers should cross-reference data with standardized databases (e.g., NIST Chemistry WebBook) to validate results, ensuring alignment with established spectral libraries . Documentation of instrument calibration, solvent selection, and baseline correction protocols is critical to minimize analytical bias .

Q. How should researchers design in vivo studies to assess systemic effects of this compound exposure?

- Methodological Answer : Follow inclusion criteria for species (e.g., rodents), exposure routes (oral, inhalation, dermal), and health outcomes (hepatic, renal, respiratory effects) as outlined in systematic toxicological reviews . For example:

- Dose selection : Use tiered dosing (low, medium, high) based on preliminary acute toxicity assays.

- Endpoints : Monitor body weight, organ histopathology, and biomarkers (e.g., serum ALT for hepatic damage) .

- Control groups : Include sham-exposed cohorts to isolate compound-specific effects.

Q. What steps ensure rigorous literature screening for compiling toxicological profiles of this compound?

- Methodological Answer : Implement a two-stage process:

Initial screening : Filter studies by relevance using keywords (e.g., "this compound," "toxicity," "metabolism") and exclusion criteria (e.g., non-peer-reviewed sources) .

Full-text review : Assess study quality via risk-of-bias questionnaires (e.g., randomization, outcome reporting) . Document excluded studies to maintain transparency .

Advanced Questions

Q. How can researchers resolve contradictions in toxicological data on this compound’s carcinogenic potential?

- Methodological Answer : Apply a confidence-rating framework:

- Step 1 : Classify studies by initial confidence (high, moderate, low) based on experimental rigor (e.g., randomization, blinding) .

- Step 2 : Perform sensitivity analyses to identify outliers or confounding variables (e.g., species-specific metabolic pathways) .

- Step 3 : Integrate high-confidence evidence using weight-of-evidence approaches, prioritizing studies with mechanistic data (e.g., genotoxicity assays) .

Q. What computational strategies optimize QSAR modeling for predicting this compound derivatives’ estrogen receptor (ERα) activity?

- Methodological Answer :

- Descriptor selection : Combine genetic algorithms (GA) with multiple linear regression (MLR) to identify optimal topological, geometric, and electronic parameters .

- Model validation : Use self-training artificial neural networks (STANN) to account for non-linear relationships, achieving >90% variance explanation .

- Cross-validation : Apply leave-multiple-out (LMO) and Y-randomization techniques to test model robustness .

Q. How should risk-of-bias assessments be integrated into meta-analyses of this compound toxicity?

- Methodological Answer :

- For animal studies : Evaluate randomization, allocation concealment, and dose-response consistency using standardized tools (e.g., Table C-7) .

- For human studies : Prioritize retrospective cohort analyses with complete outcome reporting (Table C-6) .

- Synthesis : Use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to downgrade evidence from high-risk studies .

Methodological Guidelines for Data Handling

Q. What protocols ensure ethical and reproducible data collection in this compound research?

- Answer :

- Raw data management : Archive large datasets (e.g., chromatograms, spectral data) in appendices, referencing them in the main text for transparency .

- Ethical compliance : Adhere to institutional review board (IRB) guidelines for in vivo studies, detailing euthanasia protocols and humane endpoints .

Q. How can researchers address variability in metabolic pathway data across species exposed to this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.